molecular formula C8H9ClF3N B2973752 2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride CAS No. 2060061-98-3

2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride

Cat. No.: B2973752
CAS No.: 2060061-98-3
M. Wt: 211.61
InChI Key: JNRBFNUOGDHQHI-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride (CAS 2060061-98-3) is a fluorinated aniline derivative of significant interest in scientific research and development. With the molecular formula C 8 H 9 ClF 3 N and a molecular weight of 211.61 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The unique presence of both a 1,1-difluoroethyl group and a fluorine atom on the aromatic ring influences its electronic properties and can enhance metabolic stability and lipophilicity, making it a valuable scaffold for constructing more complex molecules . One documented method for its preparation involves the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride, highlighting its accessibility via modern catalytic processes . In a research context, fluorinated aniline derivatives are often investigated for their potential biological activities. Studies on similar compounds have explored mechanisms such as enzyme inhibition and receptor interaction, which can lead to cytotoxic effects in certain cancer cell lines, potentially through pathways involving reactive oxygen species (ROS) production . Furthermore, research into the structure-activity relationships of related fluoroanilines has shown that their toxicological endpoints, such as the capacity to induce methemoglobinemia or nephrotoxicity, are closely linked to their specific metabolic hydroxylation patterns . This compound is offered as a powder and should be stored at room temperature . It is supplied with a warning and carries specific hazard statements (H302, H315, H319, H335) . This product is intended for research purposes only in a laboratory setting and is strictly not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,1-difluoroethyl)-4-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c1-8(10,11)6-4-5(9)2-3-7(6)12;/h2-4H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRBFNUOGDHQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This process involves the use of a transition-metal catalyst to facilitate the formation of the difluoroethylated aromatic compound. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s ability to form hydrogen bonds, which can affect its binding affinity to proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The compound’s fluorinated substituents distinguish it from analogs:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups
2-(1,1-Difluoroethyl)-4-fluoroaniline -CF₂CH₃ (2), -F (4) C₈H₈F₃N Aniline, difluoroethyl, fluoro
2-Chloro-4-fluoroaniline hydrochloride -Cl (2), -F (4) C₆H₅ClF₂N Aniline, chloro, fluoro
2-(1,1-Difluoroethyl)aniline -CF₂CH₃ (2) C₈H₉F₂N Aniline, difluoroethyl
4-Ethoxy-2-fluoroaniline hydrochloride -OCH₂CH₃ (4), -F (2) C₈H₁₁ClFNO Aniline, ethoxy, fluoro
  • Polarity: The 4-fluoro substituent increases polarity relative to non-fluorinated analogs, enhancing solubility in polar solvents .

Collision Cross-Section (CCS) and Analytical Properties

CCS values (Ų) for the target compound’s adducts :

Adduct m/z CCS (Ų)
[M+H]⁺ 176.06816 138.0
[M+Na]⁺ 198.05010 147.4
[M-H]⁻ 174.05360 136.1
  • Comparative Analysis : While CCS data for analogs are unavailable, the target’s [M+H]⁺ CCS (138.0 Ų) is lower than typical for bulkier aromatic amines, suggesting a compact structure due to fluorine-induced steric and electronic effects .

Biological Activity

2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride is a fluorinated aromatic amine that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a difluoroethyl group attached to a fluoroaniline moiety. The presence of multiple fluorine atoms contributes to its unique chemical properties, including increased lipophilicity and metabolic stability.

Property Value
IUPAC Name This compound
Molecular Formula C9H9ClF3N
Molecular Weight 223.62 g/mol
Melting Point Not specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that fluorinated compounds can influence enzyme activity, receptor binding, and cellular signaling pathways.

  • Enzyme Inhibition : Studies have shown that fluorinated anilines can inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in cells.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing neurological functions and behaviors.

Biological Activity and Case Studies

Recent studies have investigated the biological effects of this compound in different contexts:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in colorectal cancer cells by promoting reactive oxygen species (ROS) production.
  • Neuropharmacological Effects : Research has indicated that the compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. Animal models have suggested improvements in cognitive functions when treated with this compound.
  • Metabolic Studies : The metabolic fate of similar fluorinated compounds has been explored using NMR spectroscopy, revealing pathways such as hydroxylation and conjugation that are critical for understanding the detoxification processes involved with these compounds .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Focus Findings
Cytotoxicity Induces apoptosis in colorectal cancer cells; promotes ROS production .
Neuroprotection Potential modulation of neurotransmitter systems; cognitive improvements noted .
Metabolism Hydroxylation and conjugation pathways identified; implications for detoxification .

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